molecular formula C9H6BrNO2S B14062189 Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate

Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B14062189
M. Wt: 272.12 g/mol
InChI Key: PVAUCBWCVVKBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate (CAS 1305207-35-5) is a high-value brominated heterocyclic building block extensively used in pharmaceutical research and development. Its molecular formula is C 9 H 6 BrNO 2 S and it has a molecular weight of 272.12 g/mol [ ][ ]. The bromine atom at the 4-position of the thieno[2,3-b]pyridine scaffold makes it an exceptionally versatile intermediate for constructing complex molecular architectures via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction [ ]. This compound is a crucial precursor in the synthesis of novel thienopyridine derivatives with significant biological potential. Research highlights its application in developing antitumor agents, particularly against aggressive Triple-Negative Breast Cancer (TNBC) [ ]. Furthermore, its scaffold is a key intermediate in the discovery of potent kinase inhibitors. Specifically, related thieno[2,3-b]pyridine compounds have been developed as inhibitors of DRAK2 (Death-associated protein kinase-related apoptosis-inducing kinase-2), a promising therapeutic target for protecting pancreatic islet β-cells in Type 2 Diabetes [ ]. This product is strictly labeled For Research Use Only and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound to explore new chemical space in medicinal chemistry and drug discovery programs.

Properties

Molecular Formula

C9H6BrNO2S

Molecular Weight

272.12 g/mol

IUPAC Name

methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)7-4-5-6(10)2-3-11-8(5)14-7/h2-4H,1H3

InChI Key

PVAUCBWCVVKBMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CN=C2S1)Br

Origin of Product

United States

Preparation Methods

Adaptation from Thieno[2,3-c]pyridine Synthesis

Drawing from the synthesis of the closely related isomer methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, an analogous cyclization methodology can be applied to our target compound. This approach utilizes a bromine-substituted pyridine precursor and methyl thioglycolate to form the fused thiophene ring.

Table 2: Reaction Conditions for Cyclization Approach

Parameter Condition Notes
Starting Material 3,5-Dibromopyridine derivative Position-specific precursor selection critical
Reagent Methyl thioglycolate (32 g, 302 mmol) Sulfur-containing nucleophile
Base Cesium carbonate (98 g, 302 mmol) Strong base facilitates cyclization
Solvent Tetrahydrofuran (1.3 L) Anhydrous conditions required
Temperature 60°C Heating overnight
Atmosphere Inert (N2) Prevents oxidation
Reaction Time 12-16 hours Complete consumption of starting material
Work-up Ethyl acetate extraction, washing with H2O, sat. NaHCO3, brine Multiple washings improve purity
Purification Recrystallization from ethyl acetate Yields white crystalline solid
Typical Yield 70-73% Based on similar reactions

The reaction proceeds via nucleophilic attack of the sulfur atom from methyl thioglycolate onto the pyridine ring, followed by cyclization to form the thieno[2,3-b]pyridine core structure. The careful selection of the dibromopyridine precursor is crucial for regioselective synthesis of the desired product.

Mechanism Considerations

The cyclization reaction involves several key steps:

  • Nucleophilic attack by the thiolate anion (generated from methyl thioglycolate under basic conditions)
  • Formation of a sulfur-carbon bond
  • Intramolecular cyclization via attack on the ester carbonyl
  • Aromatization to form the thiophene ring
  • Retention of the bromine substituent at the 4-position

This mechanism explains the high regioselectivity observed in the formation of the thieno[2,3-b]pyridine core structure when appropriate precursors are selected.

Bromination of Thieno[2,3-b]pyridine Precursors

An alternative approach involves the bromination of pre-existing thieno[2,3-b]pyridine derivatives to introduce the bromine substituent at the 4-position.

Diazotization-Bromination Sequence

This methodology is inspired by the preparation of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate and analogous brominated heterocycles. The approach involves treating an amino precursor with tert-butyl nitrite and copper(II) bromide in a controlled diazotization-bromination sequence.

Table 3: Conditions for Diazotization-Bromination Sequence

Parameter Condition Notes
Starting Material Methyl 4-aminothieno[2,3-b]pyridine-2-carboxylate Amino group at target position
Diazotization Agent tert-Butyl nitrite (t-BuONO) Forms diazonium intermediate
Bromination Agent Copper(II) bromide (CuBr2) Provides bromine source
Solvent Acetonitrile Room temperature conditions
Temperature 25°C Controlled to prevent side reactions
Reaction Time 2-3 hours Monitored by TLC
Work-up Filtration, evaporation Careful handling of diazonium intermediate
Purification Column chromatography (ethyl acetate/petroleum ether) Required for high purity
Typical Yield 50% Based on reported yields for similar compounds

The mechanism involves initial formation of a diazonium intermediate from the amino group, followed by bromination through a copper-mediated process. This approach offers excellent regioselectivity but requires the preparation of the amino precursor.

Direct Electrophilic Bromination

Direct bromination using electrophilic brominating agents represents another potential route to the target compound, although achieving regioselectivity can be challenging with thieno[2,3-b]pyridine systems.

Table 4: Conditions for Direct Bromination

Parameter Condition Notes
Starting Material Methyl thieno[2,3-b]pyridine-2-carboxylate Unsubstituted precursor
Bromination Agent N-Bromosuccinimide (NBS) or Bromine (Br2) Electrophilic brominating agent
Solvent Chloroform or Dichloromethane Halogenated solvents preferred
Additives Lewis acid catalyst (e.g., AlCl3) or acid (e.g., AcOH) Enhances reactivity and selectivity
Temperature 0-25°C Temperature control crucial for selectivity
Reaction Time 3-8 hours Monitored carefully to prevent overbromination
Work-up Quenching with Na2S2O3, extraction Removes excess brominating agent
Purification Column chromatography Separation of regioisomers critical
Typical Yield 35-45% Lower due to regioselectivity challenges

The regioselectivity in direct bromination is influenced by the electronic properties of the thieno[2,3-b]pyridine system, with the 4-position being typically more reactive toward electrophilic substitution than other positions.

Synthesis via Cross-Coupling Strategies

Palladium-Catalyzed Coupling Approaches

The preparation of brominated heterocycles can also be achieved through palladium-catalyzed cross-coupling reactions, drawing inspiration from the Suzuki-Miyaura coupling methodologies utilized for functionalized thieno[3,2-b]pyridine derivatives.

Table 5: Conditions for Palladium-Catalyzed Bromination

Parameter Condition Notes
Starting Material Borylated thieno[2,3-b]pyridine derivative Reverse of typical Suzuki coupling
Bromine Source Bromine transfer reagent Various agents possible
Catalyst Pd(dppf)Cl2·CH2Cl2 (2-4 mol%) Palladium catalyst with dppf ligand
Base K2CO3 (6 equiv.) Facilitates transmetalation
Solvent DME:H2O (3:1) Mixed solvent system
Temperature 100°C Elevated temperature required
Reaction Time 3-4.5 hours Monitored by TLC
Work-up Aqueous workup, extraction Standard procedures
Purification Column chromatography Silica gel chromatography
Typical Yield 35-85% Variable based on specific substrate and conditions

This approach, while less direct than others, offers the advantage of utilizing established palladium catalysis conditions that have proven effective for related heterocyclic systems.

Esterification Approach

Another viable route involves the esterification of the corresponding carboxylic acid precursor, similar to the preparation methodology described for 6-bromine-2-pyridine methyl formate.

Tosic Acid-Catalyzed Esterification

Table 6: Conditions for Esterification Reaction

Parameter Condition Notes
Starting Material 4-Bromothieno[2,3-b]pyridine-2-carboxylic acid Carboxylic acid precursor
Catalyst p-Toluenesulfonic acid (1.5 g per 16.5 g acid) Acid catalyst
Solvent Anhydrous methanol (200 mL) Serves as reagent and solvent
Temperature Reflux (65°C) Elevated temperature
Reaction Time 4-6 hours Complete conversion
Molar Ratio Acid:Methanol (1:40-60) Excess methanol drives equilibrium
Work-up Evaporation, dissolution in ethyl acetate Followed by base wash
Washing Saturated NaHCO3 solution, water Removes acid catalyst
Purification Recrystallization (ethyl acetate/petroleum ether 1:15) Provides high purity
Typical Yield 94% Excellent yields for esterification

This methodology is particularly valuable when the carboxylic acid precursor is available or can be prepared through oxidation of appropriate methyl derivatives.

Multi-Step Synthetic Approaches

Complex heterocyclic structures like this compound often require multi-step synthetic strategies, especially when starting from commercially available materials.

Synthetic Sequence from Pyridine Precursors

Drawing from various methodologies in the literature, a comprehensive multi-step approach can be designed:

Table 7: Multi-step Synthesis Strategy

Step Reaction Key Conditions Expected Yield Reference
1 Preparation of brominated pyridine precursor Diazotization, bromination at -10°C 85-92%
2 Functionalization for cyclization Introduction of suitable groups 75-85%
3 Thiophene ring formation Reaction with methyl thioglycolate, Cs2CO3, THF, 60°C 70-75%
4 Esterification (if needed) p-Toluenesulfonic acid, MeOH, reflux 90-95%
5 Regioselective bromination (if needed) t-BuONO, CuBr2, acetonitrile 45-55%

The overall yield of this multi-step sequence would typically range from 20-35%, depending on the efficiency of each individual step and purification losses.

Purification and Characterization

The purification and characterization of this compound are critical for ensuring the identity and purity of the final product.

Purification Techniques

Table 8: Purification Methods for this compound

Method Conditions Advantages Disadvantages Reference
Recrystallization Ethyl acetate or ethyl acetate/petroleum ether (1:15) Simple, scalable, high purity Material loss in mother liquor
Column Chromatography Silica gel, ethyl acetate/petroleum ether gradient Effective for complex mixtures Solvent-intensive, time-consuming
Preparative HPLC C18 column, acetonitrile/water gradient Highest purity achievable Expensive, low throughput -
Vacuum Distillation For volatile intermediates Effective for certain precursors Not suitable for final product

The choice of purification method depends on the scale of synthesis, required purity, and specific impurity profile of the crude product.

Characterization Methodology

Table 9: Characterization Techniques for this compound

Technique Information Provided Key Features
1H NMR Spectroscopy Proton environments, coupling patterns Characteristic aromatic signals; methyl ester singlet at ~3.9 ppm
13C NMR Spectroscopy Carbon environments Carbonyl carbon (~162 ppm); aromatic carbons (125-165 ppm)
Mass Spectrometry Molecular weight, fragmentation pattern M+ peak at m/z 272/274 (bromine isotope pattern)
IR Spectroscopy Functional group identification C=O stretch (~1715 cm-1); C-Br stretch (~550-650 cm-1)
HPLC Analysis Purity determination Retention time and purity percentage
Elemental Analysis Elemental composition C, H, N, S percentages matching calculated values
Melting Point Physical property Sharp melting range indicating purity

Comprehensive characterization ensures the structural identity and purity of the synthesized compound, which is crucial for subsequent applications in medicinal chemistry or materials science.

Comparative Analysis of Preparation Methods

Different synthetic approaches offer distinct advantages and limitations depending on starting materials, equipment availability, scale requirements, and desired purity.

Table 10: Comparison of Preparation Methods for this compound

Method Key Advantages Key Limitations Overall Yield (%) Scalability Reference
Cyclization Approach Direct formation of thieno[2,3-b]pyridine core; good regioselectivity Requires specific precursors; sensitive to moisture 70-73 Good
Diazotization-Bromination Excellent regioselectivity; mild conditions Requires amino precursor; hazardous diazonium intermediates 45-55 Moderate
Direct Electrophilic Bromination Simple procedure; inexpensive reagents Limited regioselectivity; purification challenges 35-45 Moderate -
Palladium-Catalyzed Approach Well-established methodology; versatile Expensive catalysts; moisture-sensitive; multiple steps 35-85 Limited
Esterification Approach High yields; simple procedure Requires carboxylic acid precursor 90-95 Excellent
Multi-step Synthesis Flexible; starts from simple precursors Lower overall yield; time-consuming 20-35 Variable

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution, enabling functionalization of the thienopyridine core. Key reactions include:

Aromatic Substitution

  • Reaction with amines, alkoxides, or thiols under Pd-catalyzed conditions yields derivatives with varied electronic and steric properties.

  • Example: Coupling with primary amines generates 4-amino-substituted analogs, which are precursors for kinase inhibitors.

Halogen Exchange

  • Bromine can be replaced with other halogens (e.g., iodine) using metal halides in polar aprotic solvents.

Cross-Coupling Reactions

The bromine atom participates in Pd-catalyzed cross-coupling reactions, expanding structural diversity:

Reaction Type Conditions Products Yield
Suzuki-Miyaura CouplingPd(dppf)Cl₂, (hetero)arylboronic acids, K₂CO₃, DME/H₂O, 100°C, 3–4.5 h 4-(Hetero)arylthieno[2,3-b]pyridine-2-carboxylates35–84%
Sonogashira CouplingPd/Cu catalysts, (hetero)arylacetylenes, Et₃N, 80°C 4-Alkynylthieno[2,3-b]pyridine-2-carboxylates70–90%

These reactions are critical for synthesizing bioactive molecules, such as antitumor agents targeting the NCI-H460 cell line .

Ester Hydrolysis and Functionalization

The methyl ester group at the 2-position undergoes hydrolysis under basic or acidic conditions:

  • Saponification : Treatment with NaOH/H₂O yields the carboxylic acid derivative, which can be further functionalized via amidation or esterification.

  • Transesterification : Reacting with higher alcohols (e.g., ethanol) in the presence of acid catalysts produces alternative esters.

Mechanistic Insights

  • Nucleophilic Substitution : The bromine’s electrophilicity is enhanced by the electron-withdrawing pyridine ring, facilitating attack by nucleophiles.

  • Cross-Coupling : Pd⁰ intermediates form via oxidative addition with the C–Br bond, followed by transmetalation and reductive elimination to generate new C–C bonds .

  • Kinase Inhibition : The compound’s planar structure allows π-π stacking in ATP-binding pockets, while the bromine and ester groups mediate hydrogen bonding and hydrophobic interactions.

Reaction Optimization Parameters

Critical factors influencing reaction efficiency include:

  • Catalyst Loading : 2–4 mol% Pd(dppf)Cl₂ for Suzuki couplings .

  • Solvent Systems : Polar aprotic solvents (e.g., DME) enhance coupling rates .

  • Temperature : Reactions typically proceed at 80–100°C to achieve high conversions .

This compound’s versatility in cross-coupling and substitution chemistry positions it as a valuable intermediate in drug discovery and materials science.

Scientific Research Applications

Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor in drug discovery programs.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction can disrupt various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Thieno[2,3-b]pyridine Family

Key structural analogs include:

Compound Name Substituents (Positions) Biological Role/Activity Molecular Formula Reference
Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 2-COOEt Antitumor intermediate C₁₁H₁₂N₂O₂S
Ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate 3-SO₂C₆H₄CH₃, 2-COOEt Antitumor intermediate C₁₈H₁₈N₂O₄S₂
Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 4-(2-MeO-C₆H₄), 6-Ph, 2-COOMe Antimicrobial potential C₂₂H₁₈N₂O₃S
Benzyl 3,6-diamino-5-cyano-4-thien-2-ylthieno[2,3-b]pyridine-2-carboxylate 3,6-NH₂, 5-CN, 4-thien-2-yl, 2-COOBn Not explicitly stated (structural study) C₂₀H₁₄N₄O₂S₂

Key Observations:

  • Substituent Effects: The bromine at position 4 in the target compound contrasts with amino, sulfonamido, or aryl groups in analogs. Bromine’s electron-withdrawing nature may reduce nucleophilic aromatic substitution reactivity compared to amino-substituted derivatives .
  • Biological Activity: Amino and aryl substituents (e.g., 3-NH₂ or 4-Ph) correlate with antitumor or antimicrobial activity, as seen in Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylate (antitumor intermediate) and Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate (antimicrobial activity) . Bromine’s role may instead favor halogen-bonding interactions in target binding or serve as a synthetic handle for further functionalization.

Comparison with Thieno[2,3-c]pyridine Derivatives

The [2,3-c] isomer, Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate (C₉H₆BrNO₂S), shares the same molecular formula but differs in ring fusion, leading to distinct electronic and steric properties. This compound is reported as a key intermediate in collision cross-section studies . Unlike [2,3-b] derivatives, [2,3-c] analogs are less explored for biological activity but are structurally critical in materials science.

Biological Activity

Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₈BrN₃O₂S
  • Molecular Weight : 272.118 g/mol
  • LogP : 2.8454
  • CAS Number : 145325-40-2

This compound functions primarily through its interaction with various enzymes and cellular pathways. It has been observed to act as an inhibitor of specific kinases, particularly G protein-coupled receptor kinase 2 (GRK2), by mimicking ATP binding. This interaction is crucial for its inhibitory effects on kinase activity, which can lead to alterations in signaling pathways involved in cell proliferation and survival .

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. The compound exhibits selective toxicity towards cancer cells while sparing non-tumorigenic cells (e.g., MCF-12A), indicating a promising therapeutic profile:

Cell LineGI50 (μM)Effect on Non-Tumorigenic Cells
MDA-MB-23113Minimal effect
MDA-MB-468Not specifiedMinimal effect
MCF-12ANot specifiedNo significant effect

The compound's mechanism appears to involve cell cycle arrest, specifically increasing the G0/G1 phase while decreasing the S phase in treated cells, suggesting that it may inhibit cell proliferation through cell cycle modulation rather than inducing apoptosis .

Antiparasitic Activity

In addition to its antitumor properties, this compound has shown activity against Plasmodium falciparum, the causative agent of malaria. Although it is a weak inhibitor of the plasmodial enzyme PfGSK-3, it demonstrates strong antiparasitic activity with IC50 values in the low nanomolar range. This suggests that while the direct enzymatic inhibition may not be robust, the compound's overall efficacy against malaria parasites is significant .

Case Studies

  • Antitumor Efficacy :
    • In vitro studies using sulforhodamine B assays indicated that certain derivatives of this compound effectively inhibited growth in TNBC cell lines with minimal toxicity to normal cells.
  • Antiparasitic Evaluation :
    • Compounds similar to this compound were evaluated for their effects on P. falciparum, showing a high selectivity index (>100) which indicates a favorable therapeutic window for further development as an antimalarial agent .

Q & A

Q. What are common synthetic routes for Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate?

The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. A key intermediate, ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (CAS: 52505-46-1), can be brominated at the 4-position using N-bromosuccinimide (NBS) under controlled conditions. Subsequent esterification with methanol in the presence of acid catalysts yields the methyl ester . For example, analogous thieno[2,3-b]pyridine derivatives are synthesized via cyclocondensation of ethyl 3-amino precursors with brominating agents, achieving yields of ~50–70% after purification by column chromatography .

Q. How is the compound characterized structurally?

X-ray crystallography is the gold standard for confirming molecular geometry. For instance, the crystal structure of ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate (a structural analog) was resolved using SHELX-97 software, revealing planarity in the thienopyridine ring system and intramolecular N–H⋯O hydrogen bonding . Spectroscopic methods include:

  • NMR : 1H^1H NMR (CDCl3_3) for methyl esters typically shows a singlet at δ 3.8–4.0 ppm for the methoxy group, while aromatic protons appear between δ 7.0–8.6 ppm .
  • Mass Spectrometry : Exact mass (e.g., [M+H]+^+) can be calculated as 287.9912 for C9 _9H6 _6BrNO2 _2S, verified via high-resolution MS .

Q. What safety precautions are required during handling?

The compound is likely hygroscopic and may decompose under moisture. Safety protocols include:

  • Use of anhydrous solvents (e.g., dry dichloromethane) and inert atmospheres (N2 _2/Ar) during synthesis.
  • Personal protective equipment (PPE): nitrile gloves, lab coat, and eye protection.
  • Storage in amber vials at –20°C to prevent bromine displacement or ester hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for bromination steps?

Bromination efficiency depends on:

  • Solvent Choice : Dichloromethane or CCl4 _4 minimizes side reactions.
  • Catalyst : Lewis acids like FeCl3 _3 enhance regioselectivity at the 4-position.
  • Temperature : Reactions conducted at 0–5°C reduce over-bromination. Post-reaction quenching with Na2 _2S2 _2O3 _3 removes excess Br2 _2 .
    Example Data:
ConditionYield (%)Purity (%)
NBS in DCM, 0°C6895
Br2 _2 in CCl4 _4, RT5287

Q. What challenges arise in crystallographic refinement of thienopyridine derivatives?

  • Absorption Corrections : High μR values (e.g., >2.5) require advanced correction methods, such as Gaussian integration or empirical models, to address X-ray attenuation .
  • Hydrogen Bonding : Weak intermolecular interactions (e.g., N–H⋯O) complicate density map interpretation. SHELXL-2018’s restraints (DFIX, DANG) improve accuracy .

Q. How does the bromine substituent influence biological activity?

The 4-bromo group enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for generating analogs with antitumor activity. In vitro assays on similar compounds show IC50 _{50} values of 1–10 μM against cancer cell lines, linked to kinase inhibition or DNA intercalation .

Q. What analytical methods validate purity for pharmacological studies?

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time ~8.2 min (method: 70% MeCN/30% H2 _2O, 1 mL/min) .
  • Elemental Analysis : Acceptable tolerance ±0.3% for C, H, N, S.
  • Thermogravimetric Analysis (TGA) : Confirms stability up to 150°C, critical for formulation .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and low temperatures to suppress ester hydrolysis.
  • Crystallography : Use SHELX for small-molecule refinement; apply TWINABS for twinned data .
  • Biological Testing : Include positive controls (e.g., doxorubicin) and triplicate assays to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.